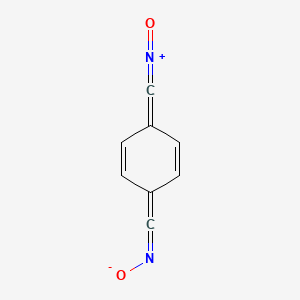

Terephthalonitrile N,N'-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terephthalonitrile N,N'-dioxide is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.132. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Terephthalonitrile N,N'-dioxide (TPNO), with the chemical formula C8H4N2O2 and a molecular weight of 160.13 g/mol, has garnered interest due to its unique structural properties and potential biological activities. This compound is known for its stability and ability to undergo various chemical reactions, particularly those involving nitrile oxides. This article delves into the biological activity of TPNO, highlighting its mechanisms, case studies, and relevant research findings.

- Chemical Structure : TPNO features a dinitrile oxide moiety, which is significant for its reactivity and potential applications in organic synthesis.

- Synthesis : The compound was first synthesized in 1962 and has since been studied for its thermal stability and ability to form cyclic structures through Diels-Alder reactions with acetylenes or other nitriles .

The biological activity of TPNO is primarily attributed to its ability to interact with various biological targets. Compounds similar in structure have demonstrated the following activities:

- Antimicrobial : Similar nitrile compounds exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi.

- Anticancer : Studies suggest that TPNO may induce apoptosis in cancer cells through oxidative stress mechanisms .

- Neuroprotective : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Research Findings

- Antimicrobial Activity : A study reported that TPNO and related compounds showed significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

- Cytotoxicity : Research indicated that TPNO exhibited cytotoxic effects on specific cancer cell lines, leading to further investigation into its use as a chemotherapeutic agent.

- Immunosuppressive Effects : Certain derivatives of TPNO have been linked to immunosuppressive activity, which may have implications for autoimmune disease treatments .

Case Studies

科学研究应用

Synthesis of Terephthalonitrile N,N'-Dioxide

This compound is synthesized through the reaction of terephthalohydroximoyl chloride with triethylamine in methanol, typically at low temperatures to ensure high yields and purity. The synthesis process has been documented to yield approximately 93-100% purity under controlled conditions .

Synthesis Overview

| Reagent | Amount | Condition | Yield |

|---|---|---|---|

| Terephthalohydroximoyl chloride | 60-64 g | -50 °C to 0 °C | 93-100% |

| Triethylamine | 68 g | Added dropwise | |

| Methanol | 3100 ml | Cold filtration |

Organic Synthesis

This compound plays a significant role as a nitrile oxide precursor in organic synthesis. It is known for undergoing 1,3-dipolar cycloaddition reactions with various electron-rich systems, leading to the formation of stable heterocyclic compounds such as oxadiazoles. This reactivity has been exploited in the development of new materials and pharmaceuticals .

Case Study: Diels-Alder Reactions

- TPNO has been utilized in Diels-Alder reactions, demonstrating its ability to form thermally stable products. This property is particularly valuable in synthesizing complex organic molecules with specific structural features.

Material Science

In material science, TPNO has been investigated for its potential in creating covalent triazine frameworks (CTFs). These frameworks are notable for their high surface area and thermal stability, making them suitable for applications in gas storage and catalysis .

Case Study: Covalent Triazine Frameworks

- Research indicates that CTFs synthesized from TPNO exhibit superior adsorption properties for carbon dioxide, suggesting potential applications in carbon capture technologies. The specific surface area of these materials can reach up to 505 m²/g, enhancing their utility in environmental applications .

Environmental Applications

The stability and reactivity of this compound make it a candidate for use in environmental remediation processes. Its ability to form stable complexes with metal ions can be harnessed for the removal of pollutants from wastewater.

Case Study: Metal Ion Complexation

- Studies have shown that TPNO can effectively chelate heavy metals, facilitating their removal from contaminated water sources. This application is crucial in addressing environmental pollution and promoting sustainable practices.

化学反应分析

Cycloaddition with Nitriles

TPDO reacts with nitriles to form 1,2,4-oxadiazole rings via a 1,3-dipolar cycloaddition mechanism. This reaction is central to its use in curing polyimide resins, producing crosslinked networks with exceptional thermal stability.

Reaction Example :

RCN+TPDO→R-O-C-N-R’(1,2,4-oxadiazole)

Key Findings :

-

The reaction proceeds without volatile byproducts, making it ideal for high-performance polymer synthesis .

-

Excess TPDO (40% molar excess) is required to compensate for homopolymerization side reactions .

-

Infrared (IR) spectroscopy confirms oxadiazole formation, with characteristic absorption bands at 4.5 µm (C≡N) .

Applications :

Used to cure nitrile-terminated polyimide prepolymers, yielding resins stable up to 400°C in air .

Homopolymerization

TPDO undergoes spontaneous homopolymerization at elevated temperatures or in solution, forming furoxan (1,2,5-oxadiazole N-oxide).

Reaction Example :

2TPDOΔFuroxan+Byproducts

Key Findings :

-

Homopolymerization is suppressed by storing TPDO at -20°C and avoiding polar solvents .

-

IR analysis shows homopolymerization is absent if no absorption at 6.3 µm (furoxan signature) .

-

Thermal decomposition of TPDO begins at 140°C , accompanied by deflagration .

Data Table : Homopolymerization Conditions

| Condition | Outcome | Reference |

|---|---|---|

| >140°C | Rapid decomposition | |

| Prolonged solution | Furoxan formation |

Reaction with Acetylenic Compounds

TPDO reacts with acetylenic groups to form isoxazole rings, enabling the synthesis of acetylene-terminated polyimides.

Reaction Example :

R-C≡CH+TPDO→R-C-N-O-C-R’(Isoxazole)

Key Findings :

-

The reaction proceeds via an addition mechanism, producing infusible polymers stable up to 500°C in inert atmospheres .

-

Polymers derived from TPDO and 1,4-diethynylbenzene exhibit oxidative stability in air up to 400°C .

Synthetic Utility in Polymer Chemistry

TPDO’s reactivity is leveraged to synthesize high-temperature laminating resins and crosslinked polyimides:

Key Applications :

-

Curing Agent : Crosslinks nitrile-terminated polyimides at mild conditions (room temperature, no high pressure) .

-

Thermal Stability : Resulting polymers retain structural integrity at temperatures exceeding 300°C .

Data Table : Resin Curing Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent | N-methylpyrrolidinone | |

| Reaction Temperature | 25°C | |

| TPDO Excess | 40% |

Thermodynamic Data

Combustion studies reveal key thermodynamic properties:

属性

InChI |

InChI=1S/C8H4N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-4H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVRIUGIFUNROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C=[N+]=O)C=CC1=C=N[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958424 |

Source

|

| Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3729-34-8 |

Source

|

| Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。